4-(3-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-oxopropyl)benzonitrile
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Overview
Description
4-(3-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-oxopropyl)benzonitrile is a complex organic compound that features a piperidine ring substituted with a tert-butylthio group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-oxopropyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Tert-Butylthio Group: The tert-butylthio group is introduced via a nucleophilic substitution reaction, where a tert-butylthiol reacts with a suitable leaving group on the piperidine ring.
Attachment of the Benzonitrile Moiety: The benzonitrile group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(3-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-oxopropyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-(3-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-oxopropyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of piperidine derivatives with biological targets, providing insights into their mechanism of action.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-oxopropyl)benzonitrile involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the benzonitrile moiety may influence the compound’s binding affinity and selectivity. The tert-butylthio group can modulate the compound’s lipophilicity and metabolic stability, affecting its overall pharmacokinetic profile.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-oxopropyl)phenylmethanone
- 4-(3-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-oxopropyl)furan
- 4-(3-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-oxopropyl)chroman
Uniqueness
Compared to similar compounds, 4-(3-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-oxopropyl)benzonitrile stands out due to its benzonitrile moiety, which can enhance its binding affinity to certain biological targets. Additionally, the presence of the tert-butylthio group provides unique steric and electronic properties that can influence the compound’s reactivity and stability.
Properties
IUPAC Name |
4-[3-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-3-oxopropyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2OS/c1-20(2,3)24-15-18-6-4-5-13-22(18)19(23)12-11-16-7-9-17(14-21)10-8-16/h7-10,18H,4-6,11-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLMRPQYDFRTQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)CCC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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